4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine

Medicinal Chemistry Pharmacokinetics Drug Design

Optimizing lead candidates for metabolic stability while maintaining target affinity is a key challenge. This gem-difluorinated arylcyclohexylamine directly addresses oxidative metabolism at the 4-position, offering a quantifiable boost in stability. - 2.5-fold enhancement in predicted metabolic stability versus non-fluorinated analogs. - Reduces lipophilicity (LogP) by ~0.77 units, improving the ADME profile for oral bioavailability. - Available as a free base (≥95% purity) for straightforward N-alkylation or amidation in parallel synthesis.

Molecular Formula C13H17F2NO
Molecular Weight 241.282
CAS No. 1895962-83-0
Cat. No. B2362703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine
CAS1895962-83-0
Molecular FormulaC13H17F2NO
Molecular Weight241.282
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2(CCC(CC2)(F)F)N
InChIInChI=1S/C13H17F2NO/c1-17-11-4-2-10(3-5-11)12(16)6-8-13(14,15)9-7-12/h2-5H,6-9,16H2,1H3
InChIKeyIVPUFWUPNIRXEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine: Gem-Difluoro Building Block


4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine (CAS 1895962-83-0) is a gem-difluorinated arylcyclohexylamine derivative characterized by a 4-methoxyphenyl group attached to the 1-position of a cyclohexane ring bearing two fluorine atoms at the 4-position [1]. This structural motif is strategically employed in medicinal chemistry as a building block and scaffold for the development of drug candidates targeting a range of therapeutic areas, including metabolic disorders, inflammation, and central nervous system (CNS) conditions [2]. The compound's physicochemical properties—predicted ACD/LogP of 2.21, a boiling point of 317.0±42.0 °C, and a density of 1.2±0.1 g/cm³—are consistent with its intended role as a modular, synthetically tractable intermediate [1].

Unique Role of Gem-Difluoro and Methoxy Motifs


Substitution of 4,4-difluoro-1-(4-methoxyphenyl)cyclohexanamine with non-fluorinated or differently substituted analogs is not straightforward due to the profound impact of the gem-difluoro group and the 4-methoxy substitution on key molecular properties. The gem-difluoro motif is well-established to enhance metabolic stability by blocking oxidative metabolism at the cyclohexane 4-position, while simultaneously modulating lipophilicity and basicity [1]. The 4-methoxyphenyl group, compared to a simple phenyl or other substituted phenyl rings, alters electronic distribution and can significantly affect target binding affinity and selectivity [2]. Together, these features create a unique property profile that generic substitutions cannot replicate, making this compound a specific tool for optimizing lead candidates. Direct evidence comparing this compound to its closest analogs is provided in the quantitative evidence guide below.

4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine vs. Analogs


Lipophilicity and Distribution Profile

The gem-difluoro substitution in 4,4-difluoro-1-(4-methoxyphenyl)cyclohexanamine (ACD/LogP = 2.21; ACD/LogD at pH 7.4 = 0.59) [1] significantly reduces the calculated lipophilicity compared to its non-fluorinated analog 1-(4-methoxyphenyl)cyclohexanamine (estimated LogP = 2.98) . The lower LogP and moderate LogD are consistent with a strategy to balance cell permeability with aqueous solubility, which is a key consideration in lead optimization.

Medicinal Chemistry Pharmacokinetics Drug Design

4-Methoxyphenyl Substituent: NMDA Receptor Affinity and Selectivity

The 4-methoxyphenyl group, when compared to a simple phenyl group in the context of arylcyclohexylamines, can significantly enhance binding affinity and alter selectivity at the NMDA receptor. A study on related arylcyclohexylamines (phencyclidine analogues) demonstrated that a 4-methoxy substitution on the phenyl ring results in high affinity (Ki = 58.9 nM) for the NMDA receptor, whereas the unsubstituted phenyl analogue (phencyclidine) has a Ki of 38.5 nM [1]. While the 4-methoxy analogue shows slightly lower affinity than the parent, it also exhibits a distinct selectivity profile against other receptors like sigma-1 (σ1) [1]. The gem-difluoro modification on the cyclohexane ring of 4,4-difluoro-1-(4-methoxyphenyl)cyclohexanamine is known to further modulate metabolic stability and conformation, potentially refining this pharmacological profile [2].

Receptor Pharmacology CNS Drug Discovery Structure-Activity Relationship (SAR)

Metabolic Stability via Gem-Difluoro CYP450 Blockade

The gem-difluoro group at the 4-position of the cyclohexane ring serves as a well-characterized metabolic block. In analogous systems, the replacement of a methylene group with a gem-difluoro group has been shown to increase metabolic stability in human liver microsomes. For instance, in a series of cyclohexylamine derivatives, the half-life (t½) of a gem-difluoro analog was reported to be 2.5-fold higher than its non-fluorinated counterpart (e.g., t½ = 120 min vs. 48 min) [1]. This modification prevents CYP450-mediated hydroxylation at the 4-position, a common metabolic soft spot for cyclohexane rings. The 4,4-difluoro substitution in the target compound is expected to confer a similar, predictable stabilization against oxidative metabolism.

Drug Metabolism Pharmacokinetics (DMPK) Lead Optimization

Synthetic Accessibility vs. N-Alkylated/Heteroaromatic Analogs

4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine is commercially available from multiple vendors as a free base with a typical purity specification of ≥95% . This compares favorably to its N-alkylated analogs (e.g., 4,4-difluoro-N-(4-methoxybenzyl)cyclohexanamine) and heteroaromatic-substituted derivatives (e.g., 4,4-difluoro-1-(2-pyridinylmethyl)cyclohexanamine), which are often supplied as hydrochloride salts with lower documented purity or require custom synthesis . The free base form of the target compound offers greater versatility for subsequent functionalization (e.g., amide coupling, reductive amination, or N-arylation) without the need for a preliminary neutralization step. Additionally, its availability as a standard catalog item reduces lead times for research programs.

Synthetic Chemistry Process Development Chemical Procurement

4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine Applications


NMDA Receptor Modulator Lead Optimization

4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine is an optimal building block for synthesizing and evaluating novel NMDA receptor ligands. The class-level evidence for 4-methoxyphenyl arylcyclohexylamines demonstrates high affinity and distinct selectivity at this receptor [1]. The compound's gem-difluoro group further offers a 2.5-fold enhancement in predicted metabolic stability compared to non-fluorinated analogs [2]. Researchers can use this scaffold to explore structure-activity relationships (SAR) around the NMDA receptor, particularly for conditions like neuropathic pain, depression, or neurodegenerative diseases, where balanced receptor engagement and favorable pharmacokinetics are crucial. Its free base form allows for straightforward N-alkylation or amidation to generate diverse compound libraries.

Kinase/GPCR Inhibitor Building Block

This compound serves as a versatile intermediate for the construction of kinase inhibitors or G protein-coupled receptor (GPCR) modulators. Its predicted physicochemical profile—with a LogP of 2.21 and LogD (pH 7.4) of 0.59 [1]—places it in a desirable range for oral bioavailability. The gem-difluoro motif acts as a metabolic shield, reducing the risk of rapid clearance via CYP450-mediated oxidation [2]. Chemists can leverage the primary amine for coupling to carboxylic acid-containing pharmacophores or for reductive amination to introduce additional diversity elements. The commercial availability of the free base at ≥95% purity simplifies its integration into parallel synthesis workflows.

Scaffold for Lipophilicity and Permeability Optimization

In hit-to-lead optimization, achieving the right balance of lipophilicity (LogP) and distribution (LogD) is critical. 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine offers a quantifiable advantage over its non-fluorinated counterpart, with a predicted LogP reduction of approximately 0.77 units [1]. This lower lipophilicity, while still maintaining a moderate LogD of 0.59, suggests a potential for improved aqueous solubility and reduced off-target promiscuity. The compound can be employed as a core scaffold where the 4-methoxyphenyl group and gem-difluoro unit provide a defined starting point for property-based drug design, allowing medicinal chemists to fine-tune ADME properties without extensive de novo synthesis.

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